molecular formula C8H12N2O2 B7808187 5-(2-Methoxyethoxy)pyridin-2-amine

5-(2-Methoxyethoxy)pyridin-2-amine

Cat. No.: B7808187
M. Wt: 168.19 g/mol
InChI Key: UVLKYNJCBYBJRS-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyridin-2-amine (CAS 1019583-54-0) is a pyridine derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol, this compound features a pyridin-2-amine core substituted at the 5-position with a 2-methoxyethoxy chain . This functional group contributes to the molecule's properties and makes it a valuable intermediate for constructing more complex molecules. Research use primarily focuses on its role as a key building block in synthesizing potential therapeutic agents. Its structural motif is common in compounds investigated for various biological activities. Researchers utilize this amine in heterocyclic chemistry to develop novel molecular entities for screening and development. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at room temperature . From a safety perspective, this substance carries hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be used during handling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-methoxyethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLKYNJCBYBJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Chlorination and Alkoxylation

A cost-effective route begins with 2-aminopyridine, which undergoes oxidative chlorination using hydrochloric acid and sodium hypochlorite (NaClO) at 10°C. This generates 2-amino-5-chloropyridine in 72% yield, avoiding hazardous chlorine gas. Subsequent substitution with 2-methoxyethanol in the presence of NaH and CuI in DMAc introduces the methoxyethoxy moiety. The reaction’s mild conditions (25–40°C) and use of NaClO—a byproduct of chlorine absorption processes—enhance industrial viability.

Direct Bromination and Coupling

Alternatively, 2-aminopyridine is brominated at position 5 using N-bromosuccinimide (NBS) in acetic acid, yielding 2-amino-5-bromopyridine. This intermediate undergoes Ullmann-type coupling with 2-methoxyethanol under catalytic CuI and 1,10-phenanthroline, achieving 65–75% yields. The reaction’s efficiency hinges on the electron-donating effect of the amino group, which polarizes the C–Br bond, facilitating nucleophilic displacement.

Deprotection and Final Product Isolation

Following substitution, the pyrrole-protected intermediate is deprotected using hydrobromic acid (33% in acetic acid) at 40–50°C. This step cleaves the pyrrole ring, regenerating the free amino group while preserving the methoxyethoxy substituent. The crude product is purified via solvent extraction (methyl tert-butyl ether, MTBE) and recrystallization, affording 5-(2-methoxyethoxy)pyridin-2-amine in 70–77% overall yield.

Comparative Analysis of Methodologies

Method Starting Material Catalyst Yield (%) Cost Efficiency Scalability
Pyrrole Protection2-Amino-5-bromopyridineCuI77ModerateHigh
Oxidative Chlorination2-AminopyridineNaClO72HighModerate
Ullmann Coupling2-Amino-5-bromopyridineCuI/phen65–75LowHigh

The pyrrole protection strategy offers superior yields and scalability but requires additional steps for protection and deprotection. In contrast, oxidative chlorination minimizes precursor costs but demands precise temperature control to avoid over-chlorination .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(2-Methoxyethoxy)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Pyridin-2-amine Derivatives and Their Properties

Compound Name Substituent (Position) Key Properties/Activities References
This compound 2-Methoxyethoxy (5) Enhanced solubility; boronic ester intermediates
5-(Trifluoromethoxy)pyridin-2-amine Trifluoromethoxy (5) High lipophilicity; potential antiviral activity
5-Ethoxypyridin-2-amine Ethoxy (5) Intermediate for heterocyclic synthesis
N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Oxadiazole-methyl (linked) Anticancer (HOP-92 selectivity); antifungal (MIC: 4 µg/mL)
5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine Bromo, methoxyethyl (4,5) Halogenated intermediate for targeted therapies
5-(Pyridazin-4-yl)pyridin-2-amine Pyridazinyl (5) Heteroaromatic scaffold for kinase inhibitors

Electronic and Solubility Effects

  • This compound : The 2-methoxyethoxy group increases hydrophilicity compared to simple alkoxy substituents, making it advantageous for aqueous-phase reactions or drug formulations requiring improved bioavailability .
  • 5-(Trifluoromethoxy)pyridin-2-amine : The trifluoromethoxy group (-OCF3) is highly electronegative and lipophilic, favoring membrane permeability but reducing solubility. Such properties are beneficial in central nervous system-targeting drugs .
  • 5-Ethoxypyridin-2-amine : The shorter ethoxy group (-OCH2CH3) offers moderate lipophilicity, often used in heterocyclic synthesis for agrochemicals or small-molecule libraries .

Q & A

Q. What are the optimal synthetic routes for 5-(2-Methoxyethoxy)pyridin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Temperature control : Maintaining 60–80°C to avoid side reactions (e.g., over-alkylation) .
  • Reagent selection : Using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling or K₂CO₃ as a base in SNAr reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    Monitoring : Reaction progress is tracked via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirmed by NMR (e.g., disappearance of starting material peaks at δ 8.2 ppm for pyridine protons) .

Q. Which analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Key signals include the pyridine ring protons (δ 6.5–8.5 ppm) and methoxyethoxy side chain (δ 3.4–4.5 ppm) .
  • LCMS : ESI+ mode typically shows [M+H]+ at m/z 199.1 (calculated for C₈H₁₁N₂O₂) with retention time ~4.2 min (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : Confirms purity (>98%) with deviations <0.3% for C, H, N .

Q. How does the methoxyethoxy substituent influence the compound’s reactivity and solubility?

  • Solubility : The polar methoxyethoxy group enhances solubility in polar solvents (e.g., DMSO: ~50 mg/mL; water: ~5 mg/mL) compared to unsubstituted pyridin-2-amine .
  • Reactivity : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution at the 4-position, but steric hindrance from the ethoxy chain may limit reactivity .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • In vitro binding assays : Radioligand displacement studies (e.g., for kinase targets) with IC₅₀ determination via fluorescence polarization .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies (e.g., SPR vs. ITC) be resolved?

Contradictions may arise from assay conditions:

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) but is sensitive to immobilization artifacts. Use low ligand density (<50 RU) to minimize steric effects .
  • ITC (Isothermal Titration Calorimetry) : Provides thermodynamic data (ΔH, ΔS) but requires high solubility (>100 µM). Compare results under matched buffer conditions (pH 7.4, 25°C) .
    Cross-validation : Perform orthogonal assays (e.g., NMR titration or microscale thermophoresis) to confirm Kd values .

Q. How to design experiments probing structure-activity relationships (SAR) for this compound?

  • Scaffold modification : Synthesize analogs with varied substituents (e.g., 5-(2-ethoxyethoxy) or 5-(2-hydroxyethoxy) groups) .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., co-crystallization with target proteins like kinases) to identify critical H-bonding interactions (e.g., NH₂ group with Asp1123 in ALK tyrosine kinase) .
  • Activity cliffs : Compare EC₅₀ values across analogs to identify substituents causing >10-fold potency drops .

Q. What methodologies are suitable for studying its in vivo pharmacokinetics?

  • Radiolabeling : Incorporate ¹¹C or ¹⁸F isotopes via Pd-mediated coupling for PET imaging (e.g., biodistribution in murine models) .
  • LC-MS/MS quantification : Monitor plasma/tissue concentrations using MRM transitions (e.g., m/z 199.1 → 138.0 for quantification) .
    Key parameters : Calculate t₁/₂ (half-life), Cmax, and AUC₀–24h in Sprague-Dawley rats (dose: 10 mg/kg, IV) .

Q. How can computational modeling predict its target engagement and off-target risks?

  • Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4F7I for ALK kinase) to predict binding poses .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties (e.g., hERG inhibition risk >10 µM) .
  • MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to identify critical residue interactions (e.g., π-stacking with Phe1136) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Source variation : Commercial batches may contain impurities (e.g., residual solvents) affecting solubility. Repurify via preparative HPLC (C18, 20–80% acetonitrile gradient) .
  • Assay conditions : Ensure consistent pH (7.4 PBS vs. unbuffered water) and temperature (25°C) .

Q. Why do structural analogs show divergent biological activities despite similar substituents?

  • Conformational effects : The methoxyethoxy chain’s flexibility may alter binding modes. Use NOESY NMR to compare solution-state conformers .
  • Metabolic stability : Varied susceptibility to CYP450 oxidation (e.g., ethoxy vs. methoxy groups) impacts in vivo efficacy .

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